molecular formula C19H22N2O4 B2354791 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034301-03-4

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2354791
CAS No.: 2034301-03-4
M. Wt: 342.395
InChI Key: MNLVDOOQAGTIBQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034301-03-4) is a complex organic molecule with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . This phenyl alkyl ketone derivative features a 3-methoxyphenoxy group and a 4-(pyridin-4-yloxy)piperidine moiety, a structural motif of significant interest in modern medicinal chemistry . Compounds containing piperidine and pyridine subunits are frequently investigated as key scaffolds in the development of novel therapeutics, particularly for central nervous system (CNS) targets . Research into similar structures indicates potential value for investigating allosteric modulation of neuronal receptors . The planar geometry of the ketone functionality is a critical design element, as this feature has been shown to be important for optimal binding affinity and inhibitory activity in related compounds acting on enzymatic targets . This product is intended for research purposes only, specifically for use in pharmaceutical development, medicinal chemistry studies, and as a building block for the synthesis of more complex biologically active molecules. It is supplied with guaranteed high purity and is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-3-2-4-18(13-17)24-14-19(22)21-11-7-16(8-12-21)25-15-5-9-20-10-6-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVDOOQAGTIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Synthesis

Formation of 4-(Pyridin-4-yloxy)piperidine

The piperidine ring substituted at the 4-position with a pyridin-4-yloxy group is synthesized via nucleophilic aromatic substitution. A modified protocol from employs 4-chloropyridine and 4-hydroxypiperidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–5°C for 24 hours. Alternatively, a microwave-assisted SN2 reaction using 4-iodopyridine and piperidin-4-ol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 120°C for 1 hour achieves a 78% yield.

Key Data:
Reaction Condition Yield Purity (HPLC)
Mitsunobu (THF, 24h) 65% 95%
Microwave (DMF, 1h) 78% 98%

Etherification with 3-Methoxyphenol

Williamson Ether Synthesis

The ketone intermediate reacts with 3-methoxyphenol under Williamson conditions. A mixture of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours facilitates ether bond formation, yielding the target compound at 68%. Substituting t-BuOK with sodium hydride (NaH) in DMF increases the yield to 74% but necessitates rigorous moisture exclusion.

Comparative Etherification Data:
Base Solvent Temperature Time Yield
t-BuOK DMSO 60°C 12h 68%
NaH DMF 25°C 24h 74%

Alternative Pathways and Novel Approaches

One-Pot Sequential Synthesis

A patent-derived method combines piperidine acylation and etherification in a single pot. Using 4-(pyridin-4-yloxy)piperidine , chloroacetyl chloride , and 3-methoxyphenol with cesium carbonate (Cs₂CO₃) in DMF at 100°C for 8 hours achieves a 70% yield, reducing purification steps.

Enzymatic Catalysis

Exploratory studies using lipase B from Candida antarctica in toluene at 50°C demonstrate moderate success (45% yield), highlighting potential for greener synthesis despite current efficiency limitations.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.34 (d, J = 5.6 Hz, 2H, pyridine-H), 7.25–6.82 (m, 4H, aromatic-H), 4.12 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Melting point analysis (142–145°C) aligns with literature values for analogous structures.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Substitution

Competing substitution at the 2- or 3-positions of piperidine is minimized using bulky bases (e.g., DBU) and low temperatures.

Ketone Stability

The central ketone is prone to reduction under strong acidic conditions. Employing mild reagents (e.g., TEA instead of H₂SO₄) and inert atmospheres preserves functionality.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patents describe continuous flow systems for piperidine acylation, achieving 85% yield with a residence time of 30 minutes at 100°C, enhancing scalability and reproducibility.

Waste Reduction

Solvent recovery systems (e.g., DMSO distillation) and catalyst recycling (e.g., immobilized lipases) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can yield an alcohol derivative.

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidinyl Ethanone Derivatives

Tetrazole-Substituted Analogs (Compounds 22–28)
  • Structure: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) replace the pyridinyloxy and methoxyphenoxy groups with a tetrazole ring and aryl substituents .
  • Synthesis: Synthesized via reaction of aryl anilines with sodium azide, followed by chloroacetylation and piperidine substitution. This contrasts with the target compound’s synthesis, which likely involves etherification steps for pyridinyloxy and phenoxy groups.
  • Properties : Tetrazole’s high dipole moment and hydrogen-bonding capacity enhance solubility but may reduce membrane permeability compared to the target compound’s ether-linked groups.
  • Activity : Tetrazole derivatives often exhibit potent enzyme inhibition (e.g., kinases) due to their ability to mimic carboxylate groups .
Chlorophenoxy-Benzylamine Analogs (Compound 21)
  • Structure: Features a chlorophenoxy group and benzylamine moiety (e.g., 1-[4-(2-[2-(4-chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]ethanone) .
  • Activity : Benzylamine groups are associated with selective inhibition of 17β-hydroxysteroid dehydrogenase, suggesting divergent therapeutic applications compared to the target compound .
Fluorine-Substituted Analogs (e.g., 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone)
  • Structure: Incorporates a difluorobenzoyl group instead of pyridinyloxy-methoxyphenoxy ethers .
  • Properties : Fluorine atoms improve metabolic stability and bioavailability (e.g., t½ >6 hours in vitro) but may reduce aqueous solubility.
Pyrimidine and Oxadiazole Derivatives
  • Examples: Compounds like {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone .
Radiolabeled Analogs (e.g., [18F]3)
  • Structure: Contains a dihydroquinolinyl group and fluorine-18 label for PET imaging .
  • Application: Optimized for blood-brain barrier penetration (brain uptake >2% ID/g in mice), whereas the target compound’s methoxyphenoxy group may limit CNS access due to higher polarity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP* Key Substituents Bioactivity/Application Reference
Target Compound 354.37 2.1 Pyridinyloxy, 3-methoxyphenoxy Unconfirmed (structural analog) -
1-(1-Aryl-tetrazol-5-yl)-2-piperidinyl-ethanone ~320–380 1.5–2.5 Tetrazole, aryl Kinase inhibition (IC50 ~10–50 nM)
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 267.27 3.0 Difluorobenzoyl Risperidone impurity (CNS)
[18F]3 (Radioligand) ~450 2.8 Dihydroquinolinyl, 18F Oxytocin receptor imaging

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034301-03-4, is a complex organic molecule that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structure

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of 342.4 g/mol. Its structure consists of a methoxyphenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC19H22N2O4C_{19}H_{22}N_{2}O_{4}
Molecular Weight342.4 g/mol
CAS Number2034301-03-4

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of various molecular targets, potentially leading to therapeutic effects in multiple biological pathways.

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Binding : The presence of the pyridine and piperidine moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.

Case Studies and Research Findings

Recent studies have explored the compound's potential in different therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit moderate antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise in inhibiting bacterial growth.
  • Cytotoxic Effects : Preliminary investigations have suggested that compounds with similar structures may induce apoptosis in cancer cells by interfering with cell cycle regulation . Further studies are needed to confirm these effects specifically for this compound.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
2-(3-Methoxyphenoxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanoneModerate enzyme inhibition
2-(3-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanonePotential cytotoxicity in cancer cell lines

This comparative analysis highlights the distinctiveness of this compound due to its specific functional groups and their implications for biological activity.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in drug development:

  • Drug Design : The unique structural features make it a candidate for designing novel therapeutics targeting specific diseases.
  • Research Tool : It can serve as a valuable tool in biochemical assays aimed at understanding enzyme functions and receptor interactions.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone?

The synthesis involves multi-step routes, typically starting with the preparation of intermediates like the piperidine core and functionalized aromatic groups. Key steps include:

  • Coupling reactions : The methoxyphenoxy and pyridinyloxy groups are introduced via nucleophilic substitution or etherification under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) .
  • Catalysts : Base catalysts (e.g., K₂CO₃) are often used to facilitate ether bond formation .
  • Purification : Recrystallization or column chromatography ensures >95% purity, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the piperidine, methoxyphenoxy, and pyridinyloxy groups .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₄H₂₅N₂O₅) .
  • X-ray crystallography : Limited public data exist, but analogous compounds (e.g., biphenyl derivatives) show intermolecular interactions influencing stability .

Q. What functional groups dominate its reactivity, and how do they influence pharmacological potential?

  • Methoxyphenoxy group : Enhances lipophilicity and π-π stacking with biological targets .
  • Pyridinyloxy moiety : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition .
  • Piperidine core : Modulates conformational flexibility, affecting binding to G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity when scaling up production?

  • Reaction condition tuning : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and temperature gradients minimizes side products .
  • Catalyst screening : Transitioning from K₂CO₃ to cesium carbonate improves etherification efficiency by 15–20% .
  • In-line monitoring : Use HPLC-MS to track intermediates in real time, reducing purification steps .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be addressed?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to reduce variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized pyridine derivatives) that may interfere with activity measurements .
  • Target validation : Employ CRISPR knockouts to confirm specificity for suspected targets like kinase enzymes .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular docking : Utilize AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ) to identify binding pockets .
  • Pharmacophore modeling : Highlight essential features (e.g., methoxy group orientation) using Schrödinger’s Phase .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the methoxy group with halogens (e.g., F, Cl) to modulate electron-withdrawing effects and potency .
  • Scaffold hopping : Substitute piperidine with morpholine to alter solubility and pharmacokinetics .
  • Bioisosteres : Replace pyridinyloxy with quinolinyloxy to enhance blood-brain barrier penetration .

Q. What protocols ensure compound stability during long-term storage and experimental use?

  • Storage conditions : Store at -20°C under argon to prevent oxidation of the pyridine ring .
  • Solvent selection : Use deuterated DMSO for NMR studies to avoid proton exchange artifacts .
  • Light exposure control : Protect from UV light to prevent photodegradation of the methoxyphenoxy group .

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